

# Elemental analysis data for C<sub>12</sub>H<sub>14</sub>O<sub>4</sub> isomers

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## Compound of Interest

Compound Name:	Methyl 4-(3-methoxyphenyl)-4-oxobutanoate
CAS No.:	105254-39-5
Cat. No.:	B2858757

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Comparative Analytical Guide: C<sub>12</sub>H<sub>14</sub>O<sub>4</sub> Isomers Differentiation Strategies for Phthalate, Isophthalate, and Terephthalate Esters

## Executive Summary

In pharmaceutical synthesis and polymer chemistry, the molecular formula C<sub>12</sub>H<sub>14</sub>O<sub>4</sub> (MW: 222.24 g/mol) presents a classic identification challenge.<sup>[1][2][3]</sup> While Elemental Analysis (EA) is the industry standard for verifying chemical purity, it is chemically blind to structural isomerism.<sup>[1]</sup>

This guide provides a technical comparison of the three primary C<sub>12</sub>H<sub>14</sub>O<sub>4</sub> isomers: Diethyl Phthalate (DEP), Diethyl Isophthalate (DEIP), and Diethyl Terephthalate (DET).<sup>[3]</sup> It outlines the specific utility of combustion analysis (CHN) as a quality gate and details the orthogonal methodologies required to definitively distinguish these compounds in a research setting.

## Part 1: The Isomer Landscape

Before analyzing the data, it is critical to understand the structural variations. While they share an identical atomic count, their physical states and toxicological profiles differ significantly.<sup>[1]</sup>

Compound Name	Structure Type	CAS Reg.[1] [2][4][5][6] [7] No.	Physical State (RT)	Melting Point	Primary Application
Diethyl Phthalate (DEP)	ortho-isomer	84-66-2	Liquid	-3 °C	Plasticizer, solvent (regulated)
Diethyl Isophthalate (DEIP)	meta-isomer	636-53-3	Liquid / Semi-solid	11.5 °C	Polymer intermediate
Diethyl Terephthalate (DET)	para-isomer	636-09-9	Crystalline Solid	44 °C	PET precursor, fiber synthesis

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*Note on "False Friends": Researchers should also be aware of Vanillin Isobutyrate (CAS 20665-85-4), which shares the C<sub>12</sub>H<sub>14</sub>O<sub>4</sub> formula but possesses a distinct aromatic aldehyde/ether structure.[1]*

## Part 2: Elemental Analysis (The Purity Gate)

Elemental Analysis via combustion (CHNS/O) is the first step in validation.[1] However, for C<sub>12</sub>H<sub>14</sub>O<sub>4</sub>, EA serves only to confirm the absence of impurities (solvents, inorganic salts, moisture), not to identify the specific isomer.

### Theoretical vs. Experimental Data

The following table establishes the baseline for a pure C<sub>12</sub>H<sub>14</sub>O<sub>4</sub> sample. Experimental values falling outside the "Acceptable Tolerance" indicate significant contamination, regardless of which isomer is present.

Element	Theoretical Mass %	Acceptable Tolerance (+/-)	Passing Range (Experimental)
Carbon (C)	64.85%	0.40%	64.45% – 65.25%
Hydrogen (H)	6.35%	0.40%	5.95% – 6.75%
Oxygen (O)	28.80%	0.40%	28.40% – 29.20%

## Experimental Protocol: High-Precision CHN Combustion

Objective: To verify >99.5% purity prior to structural elucidation.

Reagents & Standards:

- Calibration Standard: Acetanilide (C<sub>8</sub>H<sub>9</sub>NO) or Benzoic Acid (C<sub>7</sub>H<sub>6</sub>O<sub>2</sub>).[\[1\]](#)[\[3\]](#)
- Carrier Gas: Helium (99.999% purity).[\[1\]](#)[\[3\]](#)
- Combustion Aid: Tungsten (VI) oxide (WO<sub>3</sub>) powder (optional, for hard-to-combust aromatics).[\[3\]](#)

Step-by-Step Methodology:

- Instrument Calibration: Warm up the CHN analyzer (e.g., PerkinElmer 2400 or Thermo FlashSmart) for 2 hours. Run 3 "blank" cycles (empty tin capsule) to stabilize the baseline.
- K-Factor Determination: Weigh 2.00–2.50 mg of Acetanilide standard into a tin capsule. Run in triplicate. Ensure the K-factor standard deviation is <0.2%.
- Sample Preparation (Critical):
  - For DET (Solid): Weigh 1.50–2.00 mg directly into a standard tin capsule.[\[1\]](#)[\[3\]](#) Fold hermetically to exclude atmospheric nitrogen.[\[1\]](#)
  - For DEP/DEIP (Liquids): Use a hermetic liquid capsule (tin pan with a cold-weld seal) or a capillary tube method.[\[1\]](#)[\[3\]](#) Caution: DEP is volatile.[\[1\]](#) Improper sealing will result in low Carbon % due to evaporation prior to combustion.[\[1\]](#)[\[3\]](#)

- Combustion: Introduce sample into the combustion reactor (950–1000 °C).
- Analysis: Record %C, %H, %N. Compare against the "Passing Range" table above.

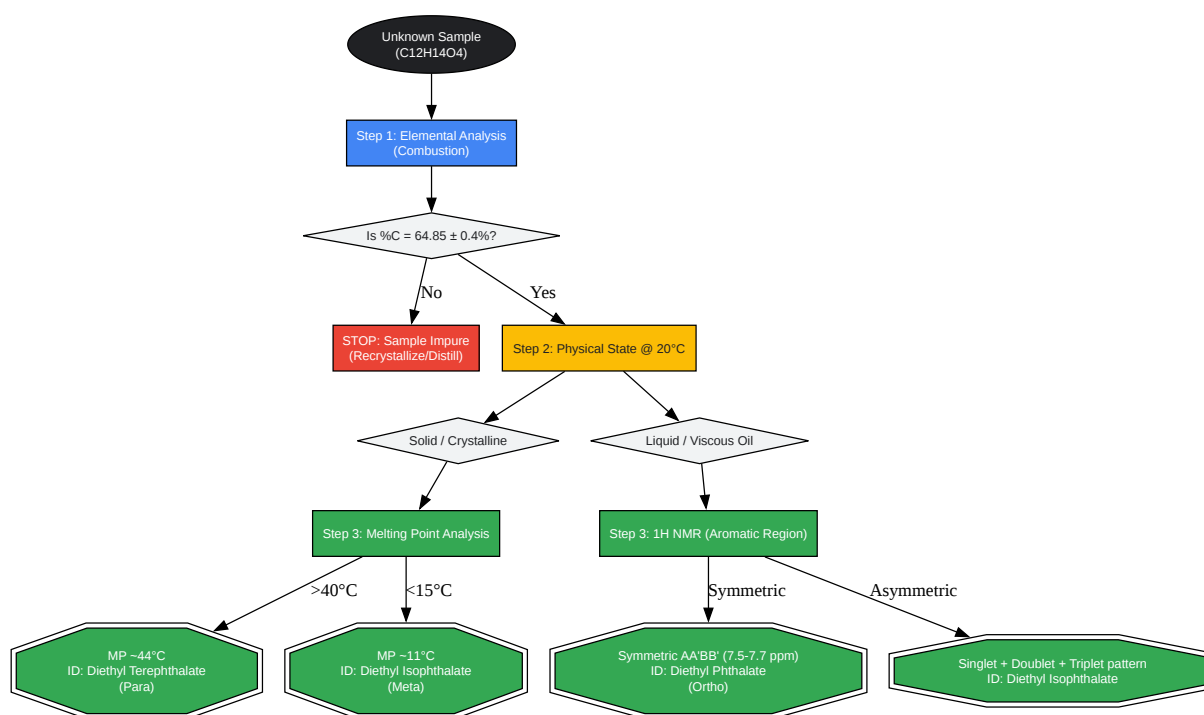
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*Expert Insight: If your Hydrogen value is high (>6.80%) while Carbon is low, your sample is likely wet (hygroscopic water retention).[1] Dry the sample in a vacuum desiccator over P2O5 for 24 hours and re-run.*

## Part 3: Orthogonal Differentiation (The Identity Check)

Since EA cannot distinguish the isomers, you must employ orthogonal techniques. The following decision logic uses physical properties and NMR to pinpoint the specific isomer.

### Differentiation Workflow



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Figure 1: Analytical decision tree for identifying C12H14O4 isomers using EA as a purity gate followed by physical and spectral identification.

## Key Analytical Markers

- Melting Point (The Quickest Check):
  - If the sample is a white powder at room temperature (25°C), it is almost certainly Diethyl Terephthalate (DET).<sup>[1][3]</sup>
  - If it is a liquid that freezes in the fridge (~4°C), it is likely Diethyl Isophthalate (DEIP).<sup>[1]</sup>
  - If it remains liquid even at -2°C, it is Diethyl Phthalate (DEP).<sup>[1][3]</sup>
- <sup>1</sup>H NMR Spectroscopy (The Definitive Check):
  - DEP (Ortho): The aromatic region shows a symmetric AA'BB' pattern (centered ~7.5 - 7.7 ppm) due to the axis of symmetry between the two ester groups.<sup>[1]</sup>
  - DET (Para): A sharp singlet (or very tight AA'BB' appearing as a singlet) at ~8.1 ppm because all 4 aromatic protons are chemically equivalent.<sup>[1][3]</sup>
  - DEIP (Meta): The most complex pattern.<sup>[1][3]</sup> You will see a distinct singlet (H2, between esters), two doublets (H4, H6), and a triplet (H5).

## References

- National Institute of Standards and Technology (NIST). Diethyl Phthalate (CAS 84-66-2) Thermophysical Properties.<sup>[1][3]</sup> NIST Chemistry WebBook, SRD 69.<sup>[1][4][7][8][9]</sup> Available at: [\[Link\]](#)<sup>[3]</sup>
- National Institute of Standards and Technology (NIST). Diethyl Terephthalate (CAS 636-09-9) Phase Change Data.<sup>[1][3]</sup> NIST Chemistry WebBook, SRD 69.<sup>[1][4][7][8][9]</sup> Available at: [\[Link\]](#)<sup>[3]</sup>
- PubChem. Diethyl Isophthalate (Compound Summary). National Library of Medicine.<sup>[3]</sup> Available at: [\[Link\]](#)<sup>[3]</sup>
- United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures.<sup>[1][3][10]</sup> USP-NF.<sup>[1][2][3]</sup> (Note: Reference for ICP/Elemental methodology standards).

- Waites, T. Sample Preparation for CHN Analysis of Volatile Liquids. Exeter Analytical Technical Notes. (Standard industry protocol for liquid encapsulation).[1]

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